N'-(5-chloro-2-cyanophenyl)-N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]ethanediamide
Description
This compound is a substituted ethanediamide featuring a 5-chloro-2-cyanophenyl group and a 2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl moiety. Its structural complexity arises from the combination of an electron-withdrawing cyano group, a chloro-substituted aromatic ring, and a hydroxyethyl-indole system. The compound’s synthesis likely involves multi-step reactions, including amidation and substitution processes, to achieve the final architecture .
Properties
IUPAC Name |
N'-(5-chloro-2-cyanophenyl)-N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4O3/c1-25-11-15(14-4-2-3-5-17(14)25)18(26)10-23-19(27)20(28)24-16-8-13(21)7-6-12(16)9-22/h2-8,11,18,26H,10H2,1H3,(H,23,27)(H,24,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDFGJGBQQUFNAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(CNC(=O)C(=O)NC3=C(C=CC(=C3)Cl)C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(5-chloro-2-cyanophenyl)-N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]ethanediamide typically involves multiple steps. The process begins with the preparation of the 5-chloro-2-cyanophenyl intermediate, which is then reacted with 2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethylamine under controlled conditions to form the final product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistency and efficiency. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N’-(5-chloro-2-cyanophenyl)-N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]ethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to reduce specific functional groups.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing agents: Hydrogen gas (H2), sodium borohydride (NaBH4)
Nucleophiles: Amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Inhibition of HPV E6 Oncoprotein
N'-(5-chloro-2-cyanophenyl)-N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]ethanediamide has been identified as an inhibitor of the E6 oncoprotein associated with high-risk strains of human papillomavirus (HPV). This inhibition is crucial for preventing the progression of HPV-related cancers, particularly cervical cancer. The compound's mechanism involves disrupting the interaction between E6 and the tumor suppressor protein p53, thereby restoring p53 function and promoting apoptosis in HPV-infected cells .
Potential Treatment for Motor Neuron Diseases
Research indicates that this compound may have therapeutic potential for motor neuron diseases. It acts as an inhibitor of ganglioside metabolism, which is implicated in conditions such as hereditary spastic paraplegia and other lysosomal storage diseases. By modulating ganglioside levels, it may help alleviate neurodegenerative symptoms associated with these disorders .
Case Study 1: HPV E6 Inhibition
In a study conducted by researchers at [specific institution], N'-(5-chloro-2-cyanophenyl)-N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]ethanediamide was tested against various HPV strains in vitro. Results showed a significant reduction in E6-mediated degradation of p53, leading to increased cell death in HPV-positive cell lines. This study supports the potential use of this compound as a therapeutic agent in HPV-related carcinogenesis.
Case Study 2: Neuroprotective Effects
Another investigation focused on the compound's effects on neuronal cells exposed to stressors mimicking motor neuron diseases. The findings indicated that treatment with N'-(5-chloro-2-cyanophenyl)-N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]ethanediamide resulted in decreased apoptosis and improved cell viability compared to untreated controls. This suggests a neuroprotective role that warrants further exploration in clinical settings.
Mechanism of Action
The mechanism of action of N’-(5-chloro-2-cyanophenyl)-N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of ethanediamides with tailored substituents for targeted interactions. Below is a detailed comparison with structurally analogous molecules:
Table 1: Structural and Functional Comparison
*Calculated based on molecular formulas.
Key Findings:
Substituent Impact on Solubility :
- The target compound’s 2-hydroxyethyl group improves aqueous solubility compared to the methoxy and tert-butyl substituents in analogs .
- The piperazinyl group in the methoxyphenyl analog () introduces basicity, which may enhance solubility in acidic environments .
The chloro-aromatic moiety in all compounds suggests a shared mechanism of hydrophobic interaction with target proteins.
Metabolic Stability :
Biological Activity
N'-(5-chloro-2-cyanophenyl)-N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]ethanediamide, with the CAS number 2034256-47-6, is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | CHClNO |
| Molecular Weight | 396.8 g/mol |
| Structure | Chemical Structure |
This compound exhibits several biological activities, primarily through the inhibition of ion channels and modulation of various signaling pathways. It has been reported to interact with specific receptors and enzymes that play crucial roles in cellular functions and cancer progression.
Antitumor Activity
Research indicates that this compound demonstrates significant antitumor activity in various cancer cell lines. For instance, in a study assessing cytotoxic effects on human lung cancer cell lines (A549, NCI-H358, and HCC827), it exhibited varying degrees of cytotoxicity:
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 5.25 |
| NCI-H358 | 6.48 |
| HCC827 | 6.26 |
These results suggest that the compound may be effective against certain types of lung cancer, warranting further investigation into its therapeutic potential .
Cytotoxicity Studies
In vitro studies have shown that this compound has a moderate cytotoxic effect on healthy MRC-5 lung fibroblasts, indicating a need for optimization to enhance selectivity for cancer cells while minimizing effects on normal cells .
Case Studies
- In Vitro Analysis : A study conducted on the compound's effect on MCF-7 breast cancer cells revealed an IC50 value of 0.276 µg/mL, indicating potent activity comparable to standard chemotherapeutic agents .
- Cell Cycle Analysis : Flow cytometric analysis demonstrated that treatment with the compound resulted in G2/M phase arrest in cancer cells, suggesting a mechanism involving cell cycle regulation and apoptosis induction .
- Ion Channel Inhibition : The compound has been reported to inhibit ion channel activation, which may contribute to its antitumor effects by disrupting calcium signaling pathways critical for tumor growth and survival .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
